(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol
Overview
Description
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a methyl group at position 1, a nitro group at position 3, and a hydroxymethyl group at position 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
This interaction could potentially alter cellular processes, leading to observable effects . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol typically involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid followed by reduction and subsequent hydroxymethylation. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. The final step involves the hydroxymethylation of the reduced compound using formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration, reduction, and hydroxymethylation steps are optimized for high yield and purity. The final product is purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or tin chloride in hydrochloric acid.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: (1-methyl-3-nitro-1H-pyrazol-5-yl)carboxylic acid.
Reduction: (1-methyl-3-amino-1H-pyrazol-5-yl)methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(1-methyl-3-amino-1H-pyrazol-5-yl)methanol: Similar structure but with an amino group instead of a nitro group.
(1-methyl-3-nitro-1H-pyrazole-5-amine): Similar structure but with an amino group at position 5 instead of a hydroxymethyl group.
Uniqueness
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-methyl-5-nitropyrazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2,9H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBKYTILKPDFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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